

An In-depth Technical Guide to the Crystal Structure of Benzotriazolium Perrhenate

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Compound of Interest

Compound Name: *Perrhenate*

Cat. No.: *B1197882*

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This technical guide provides a comprehensive overview of the crystal structure of benzotriazolium **perrhenate** ($\text{C}_6\text{H}_6\text{N}_3[\text{ReO}_4]$), targeting researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and key structural features.

Crystal Structure and Properties

Benzotriazolium **perrhenate** crystallizes in the monoclinic space group $P2_1/c$.^{[1][2][3][4][5]} The structure of this salt is stabilized by hydrogen bonds.^{[1][2][4]} The compound presents as white, needle-like crystals that are stable in air and can be stored for months without noticeable decomposition.^{[1][2][4]}

The **perrhenate** ($[\text{ReO}_4]^-$) anions in the crystal structure are slightly distorted tetrahedra.^{[1][2][4]} These anions form chains along the crystallographic b-axis through van der Waals interactions between neighboring rhenium and oxygen atoms ($\text{Re}-\text{O}1\cdots\text{Re}-\text{O}1$).^{[1][2][4]}

Crystallographic Data

The crystallographic parameters for benzotriazolium **perrhenate** have been determined by single-crystal X-ray diffraction.

Parameter	Value
Empirical Formula	C ₆ H ₆ N ₃ O ₄ Re
Formula Weight	370.34
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.854(2)
b (Å)	4.9121(8)
c (Å)	14.819(2)

Table 1: Crystallographic data for benzotriazolium **perrhenate**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Selected Bond Lengths and Angles

The geometry of the **perrhenate** anion deviates slightly from a perfect tetrahedron.[\[6\]](#)

Bond	Length (Å)
Re—O1	1.7245(3)
Re—O2	1.7295(3)
Re—O3	1.7401(2)
Re—O4	1.7384(2)
Average	1.7331

Table 2: Re—O bond lengths in benzotriazolium **perrhenate**.[\[6\]](#)

Angle	Degree (°)
O1—Re—O2	109.5 (approx.)
O—Re—O (range)	108.207(6) - 111.316(6)

Table 3: O—Re—O bond angles in benzotriazolium **perrhenate**, indicating a distorted tetrahedral geometry.[6]

Experimental Protocols

The synthesis of benzotriazolium **perrhenate** is achieved through a metathesis reaction involving ammonium **perrhenate** ($\text{NH}_4[\text{ReO}_4]$) and 1H-benzotriazole ($\text{C}_6\text{H}_5\text{N}_3$) in a dilute hydrochloric acid solution (0.5 M HCl).[6]

Procedure:

- Dissolve ammonium **perrhenate** and 1H-benzotriazole in 0.5 M HCl.
- The resulting benzotriazolium **perrhenate** salt precipitates from the solution.
- Single crystals suitable for X-ray diffraction can be grown by dissolving the salt in methanol and allowing for slow evaporation at 4 °C.[6] Alternatively, single crystals can be obtained from water (over 7 days) or isopropanol (over 2 days) by slow evaporation at room temperature.[6]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

- Instrument: Bruker Apex II with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$).[6]
- Temperature: The crystal is maintained at 100 K using an Oxford nitrogen cryostream.[6]
- Data Collection: The crystal is mounted in Paratone® oil on a Kapton mount. Data reduction is performed using the Apex III software suite.[6]

Structure Solution and Refinement:

- Phasing and Refinement: Intrinsic phasing and structural refinement are carried out using SHELXT and OLEX II with the SHELXL software package.[6]
- Hydrogen Atoms: The positions of hydrogen atoms are calculated using a "riding model".[6]

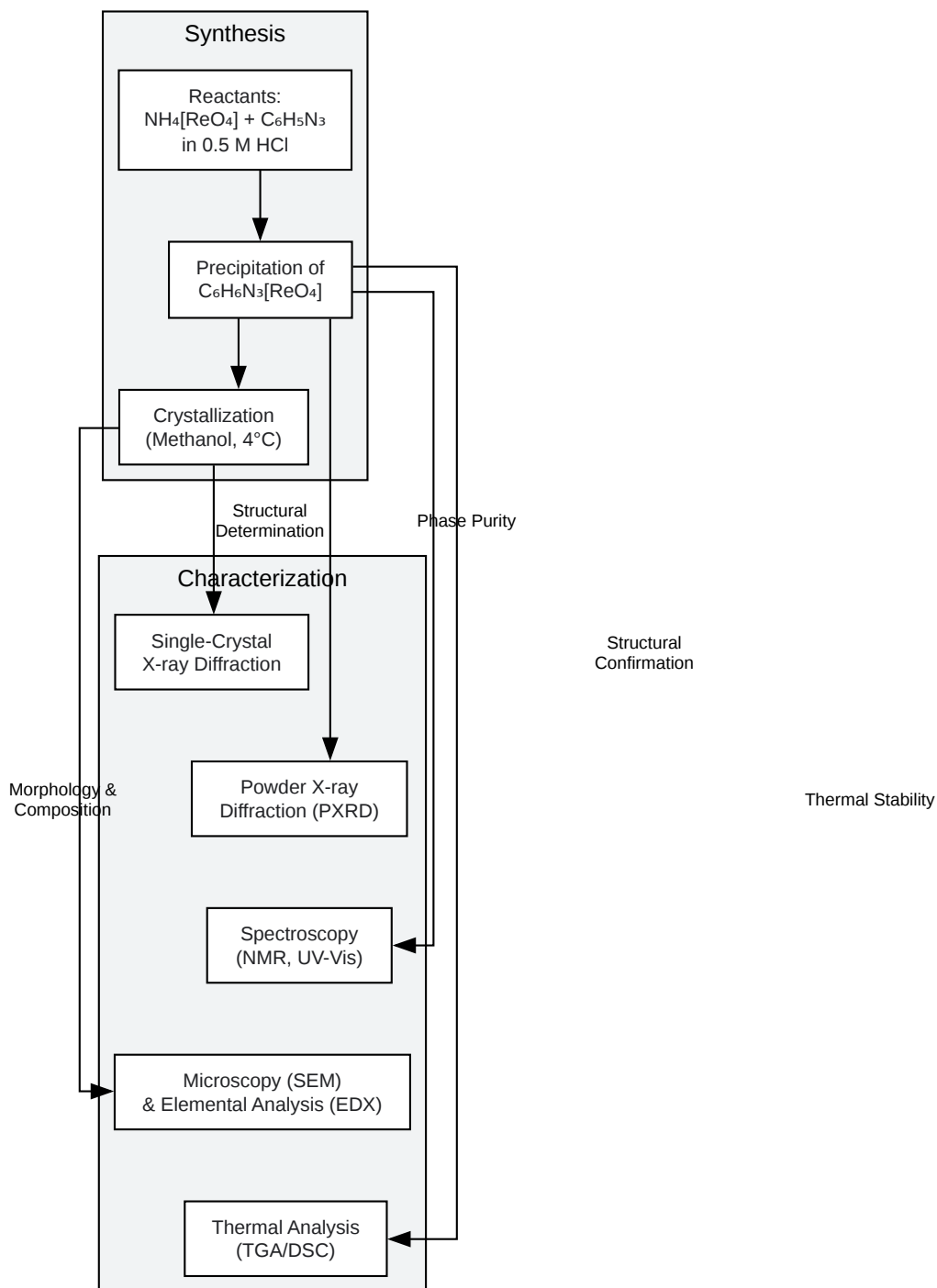
Beyond single-crystal X-ray diffraction, the following techniques are utilized for characterization:

- Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material.[\[1\]](#)[\[2\]](#)
- Scanning Electron Microscopy (SEM): Used to study the morphology of the crystals, which are observed to be rod-like or needle-like.[\[1\]](#)[\[2\]](#)
- Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the material.[\[1\]](#)[\[7\]](#)
- Thermal Analysis (TGA/DSC): The thermal behavior of the salt has been studied, revealing a two-stage decomposition process under an argon atmosphere.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR measurements are consistent with the presence of the benzotriazolium cation.[\[3\]](#)[\[4\]](#)
- UV-Visible Spectroscopy: The electronic absorption spectra show a dependency on the solvent, which has been correlated with the different benzotriazole species present in solution.[\[3\]](#)[\[6\]](#)

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural and thermal characterization of benzotriazolium **perrhenate**.

Workflow for Benzotriazolium Perrhenate Analysis

[Click to download full resolution via product page](#)Caption: Synthesis and characterization workflow for benzotriazolium **perrhenate**.

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